molecular formula C14H14ClOP B8790537 (2-Chloroethyl)(diphenyl)phosphane oxide

(2-Chloroethyl)(diphenyl)phosphane oxide

Cat. No.: B8790537
M. Wt: 264.68 g/mol
InChI Key: NKERFCKSIIOGTM-UHFFFAOYSA-N
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Description

(2-Chloroethyl)(diphenyl)phosphane oxide is an organophosphorus compound characterized by a phosphorus center bonded to two phenyl groups and a 2-chloroethyl substituent. The chloroethyl group introduces both steric bulk and electronic effects due to the electronegative chlorine atom. Such compounds are often utilized in catalysis, ligand design, and asymmetric synthesis due to their tunable electronic and steric profiles .

Properties

Molecular Formula

C14H14ClOP

Molecular Weight

264.68 g/mol

IUPAC Name

[2-chloroethyl(phenyl)phosphoryl]benzene

InChI

InChI=1S/C14H14ClOP/c15-11-12-17(16,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

NKERFCKSIIOGTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CCCl)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphane Oxides

The following table summarizes key differences between (2-Chloroethyl)(diphenyl)phosphane oxide and related compounds:

Compound Name Molecular Formula Molecular Weight Substituent Type Key Properties/Applications References
This compound C₁₄H₁₃ClOP 266.68 (calc.) Chloroethyl (electron-withdrawing) Hypothesized applications in catalysis; Cl enhances electrophilicity at P-center.
[2-(Diphenylphosphino)ethyl]diphenylphosphine oxide C₂₆H₂₄OP₂ 414.43 Phosphinoethyl (bulky, electron-rich) Used as a ligand or intermediate; dual phosphine/phosphine oxide structure enhances stability .
Diphenyl(2-phenylethyl)phosphine oxide C₂₀H₁₉OP 306.34 Phenylethyl (aromatic, bulky) High steric hindrance; potential for asymmetric catalysis due to π-π interactions .
(Methoxymethyl)diphenylphosphine oxide C₁₄H₁₅O₂P 246.24 Methoxymethyl (electron-donating) Improved solubility in polar solvents; used in Wittig reactions .
Difluoromethyldiphenylphosphine oxide C₁₃H₁₁F₂OP 252.20 (calc.) Difluoromethyl (strongly electron-withdrawing) Enhanced Lewis acidity; applicable in frustrated Lewis pair (FLP) chemistry .
Diphenyl trifluoroacetyl phosphane oxide C₁₅H₁₁F₃O₂P 320.22 (calc.) Trifluoroacetyl (electron-deficient) High reactivity in nucleophilic substitutions; IR and ³¹P NMR data reported .

Key Structural and Functional Comparisons

Electronic Effects :

  • The chloroethyl group in this compound is electron-withdrawing, increasing the electrophilicity of the phosphorus center compared to electron-donating groups like methoxymethyl . This property could enhance its reactivity in redox catalysis or cross-coupling reactions .
  • Difluoromethyldiphenylphosphine oxide exhibits even stronger electron-withdrawing effects due to the CF₂ group, making it suitable for FLP-mediated hydrogen activation .

Steric Effects: Bulky substituents (e.g., phenylethyl or phosphinoethyl) increase steric hindrance, which can stabilize intermediates in catalytic cycles or improve enantioselectivity in asymmetric reactions . The chloroethyl group is less bulky than phenylethyl but more sterically demanding than methoxymethyl, offering a balance between reactivity and selectivity.

Redox Behavior: Triarylphosphane oxides (e.g., triphenylphosphine oxide) are challenging to reduce, but alkyl-substituted derivatives like this compound may undergo more facile reduction using organosilanes or H₂, as demonstrated for similar compounds .

Catalytic Applications: Phosphane oxides with electron-withdrawing groups (e.g., trifluoroacetyl) are effective in redox cycling for olefin hydrogenation .

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